N-(3-chlorophenyl)-1,3-benzothiazol-2-amine
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Overview
Description
N-(3-chlorophenyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that benzothiazole derivatives have potential as anticancer agents, and N-(3-chlorophenyl)-1,3-benzothiazol-2-amine is being investigated for its cytotoxic effects on cancer cells.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by interfering with signaling pathways that regulate cell survival and proliferation.
Comparison with Similar Compounds
N-(3-chlorophenyl)-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds: Examples include 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-(4-chlorophenyl)benzothiazole.
Uniqueness: The presence of the 3-chlorophenyl group in this compound imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and potential anticancer effects. This structural feature differentiates it from other benzothiazole derivatives and makes it a valuable compound for further research and development.
Biological Activity
N-(3-chlorophenyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of the chlorophenyl group enhances its biological activity by influencing its interaction with biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases and enzymes involved in cell proliferation and survival, which is particularly relevant in cancer therapy. For example, it exhibits potent inhibitory activity against CSF1R (IC50 = 5.5 nM) and shows selectivity over PDGFRβ kinase (IC50 = 13 μM) .
- Antimicrobial Activity : In antimicrobial studies, compounds similar to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure allows for effective binding to bacterial targets .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Anticancer Studies
In a study involving PANC02 tumors, treatment with this compound reduced tumor growth by 62% at a dose of 200 mg/kg. This was associated with decreased levels of CSF1R protein and tumor-associated macrophages . Another study highlighted the compound's ability to inhibit EGFR kinase with IC50 values ranging from 54.0 nM to 94.7 nM, demonstrating its potential as an anticancer agent .
Antimicrobial Evaluation
A comprehensive evaluation of various benzothiazole derivatives revealed that this compound exhibited robust antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from this scaffold showed varying degrees of effectiveness, with some exhibiting very good antibacterial properties compared to standard drugs .
Synthesis and Derivatives
The synthesis of this compound involves several steps that typically include:
- Formation of Benzothiazole Core : Reacting substituted anilines with potassium thiocyanate.
- Chlorination : Introducing the chlorophenyl group through electrophilic aromatic substitution.
- Purification : Utilizing techniques such as crystallization or chromatography.
Table 2 summarizes various derivatives synthesized from the parent compound and their respective biological activities.
Derivative | Biological Activity | IC50/Effectiveness |
---|---|---|
N-(4-chlorophenyl)-1,3-benzothiazol-2-amine | Anticancer (EGFR inhibition) | IC50 = 96 nM |
N-(2-nitrophenyl)-1,3-benzothiazol-2-amine | Antimicrobial (against E. coli) | Moderate |
N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine | Cytotoxicity in HeLa cells | IC50 = 21 nM |
Properties
IUPAC Name |
N-(3-chlorophenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-9-4-3-5-10(8-9)15-13-16-11-6-1-2-7-12(11)17-13/h1-8H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVTUILXPUCSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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